![molecular formula C20H19NO3 B2885122 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one CAS No. 325986-23-0](/img/structure/B2885122.png)
4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one
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Description
The compound “4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one” appears to contain a fluorenone group (9H-fluoren-9-one), which is a polycyclic aromatic ketone, attached to a morpholine group (2,6-dimethylmorpholine-4-carbonyl). Morpholine is a common motif in many pharmaceuticals and biologically active molecules .
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Chemistry Applications
The compound has been involved in studies related to synthetic chemistry, particularly in the synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls. This methodology allows for the efficient production of fluoren-9-ones with various substituents, indicating the versatility of this compound in synthetic applications (Campo & Larock, 2002).
Material Science and Photophysical Properties
Optoelectronic Materials
Research has explored the utility of fluorene derivatives in optoelectronic devices. For example, heteroleptic cationic Ir(III) complexes with fluorene moieties have been synthesized, showing potential for application in organic light-emitting diodes (OLEDs) due to their fluorescence–phosphorescence dual-emission properties (Song et al., 2016). Another study highlighted the use of fluorene-based polymers for solution-processable OLEDs, showcasing the role of fluorene derivatives in enhancing device performance (Ye et al., 2010).
Photophysical Studies
The photophysical properties of fluorene analogues have been a subject of interest, particularly in the context of developing new fluorescent sensors and materials. For instance, the study of borondipyrromethene (BODIPY) analogues with fluorene and morpholine substituents provided insights into their photophysical behaviors in different solvents, highlighting their potential as fluorescent probes (Qin et al., 2005).
properties
IUPAC Name |
4-(2,6-dimethylmorpholine-4-carbonyl)fluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-10-21(11-13(2)24-12)20(23)17-9-5-8-16-18(17)14-6-3-4-7-15(14)19(16)22/h3-9,12-13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUHOQRDFWMSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one |
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